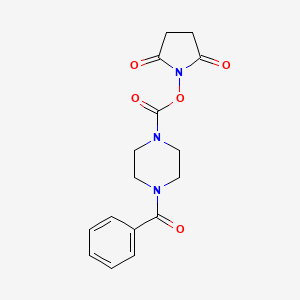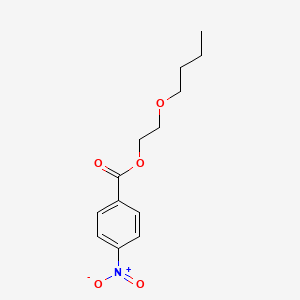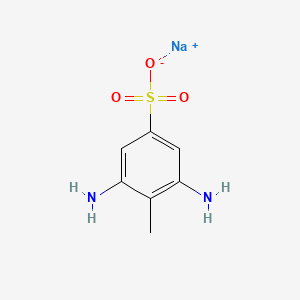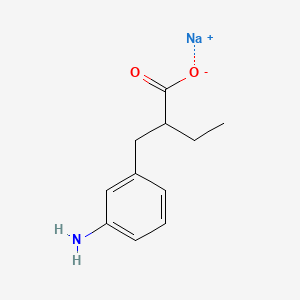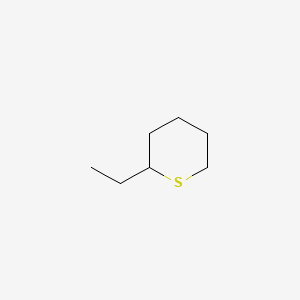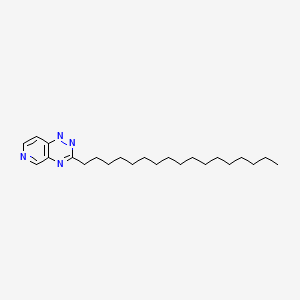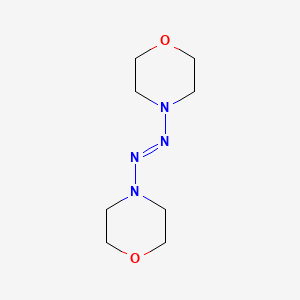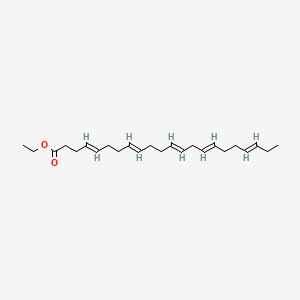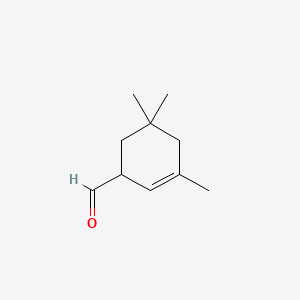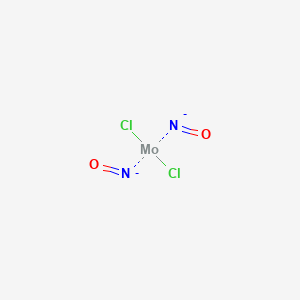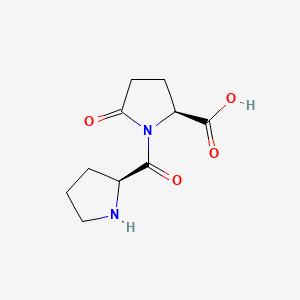
5-Oxo-1-L-prolyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Oxo-1-L-prolyl-L-proline can be synthesized through chemical methods, including ammonolysis and deprotection reactions . These methods involve the use of specific reagents and conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial or plant fermentation . This biotechnological approach leverages the metabolic pathways of microorganisms or plants to produce the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Oxo-1-L-prolyl-L-proline undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed: The major products formed from these reactions include derivatives of this compound with modified functional groups
Wissenschaftliche Forschungsanwendungen
5-Oxo-1-L-prolyl-L-proline has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a building block for synthesizing complex molecules and studying reaction mechanisms .
Biology: In biology, it is involved in the synthesis and metabolism of glutathione, a crucial antioxidant in cells . It also plays a role in the gamma-glutamyl cycle, which is essential for cellular detoxification .
Medicine: In medicine, this compound has been studied for its potential therapeutic effects, including its role in protecting cells from the cytotoxic effects of chemotherapy and radiation .
Industry: In the industrial sector, it is used in the production of pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of 5-oxo-1-L-prolyl-L-proline involves its role in the gamma-glutamyl cycle . It is metabolized by the enzyme 5-oxo-L-prolinase to form L-glutamate, coupled with the hydrolysis of ATP to ADP and inorganic phosphate . This process is crucial for maintaining cellular redox balance and detoxification.
Vergleich Mit ähnlichen Verbindungen
- L-Pyroglutamic acid
- DL-Pyroglutamic acid
- 2-Pyrrolidone-5-carboxylic acid
- DL-5-Oxoproline
Uniqueness: 5-Oxo-1-L-prolyl-L-proline is unique due to its specific L-configuration and its role in the gamma-glutamyl cycle . Unlike other similar compounds, it has distinct biological functions and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
74976-69-5 |
|---|---|
Molekularformel |
C10H14N2O4 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
(2S)-5-oxo-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4/c13-8-4-3-7(10(15)16)12(8)9(14)6-2-1-5-11-6/h6-7,11H,1-5H2,(H,15,16)/t6-,7-/m0/s1 |
InChI-Schlüssel |
RSZZIJPHQIDLTR-BQBZGAKWSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N2[C@@H](CCC2=O)C(=O)O |
Kanonische SMILES |
C1CC(NC1)C(=O)N2C(CCC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


